molecular formula C11H11IO3 B8626033 Benzene, 1-[[(3-iodo-2-propynyl)oxy]methoxy]-4-methoxy- CAS No. 212952-58-4

Benzene, 1-[[(3-iodo-2-propynyl)oxy]methoxy]-4-methoxy-

Cat. No. B8626033
M. Wt: 318.11 g/mol
InChI Key: LJUKTFWYDSIBRV-UHFFFAOYSA-N
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Patent
US06143311

Procedure details

1-Methoxy-4-[(2-propynyloxy)methoxy]benzene (Intermediate II-a) (9.8 g, 0.5 mol) prepared in the above example 2 and 48% w/v aqueous sodium hydroxide solution (11.0 g) were added to methanol (75 g). Iodine (14.0 g, 0.055 mol) was then added to the solution in several portions during which the inner temperature was maintained at below 10° C. The reaction mixture was stirred for further 3 hours and the solvent was then evaporated off. The residue was extracted with toluene (20 ml) and the toluene layer was washed with distilled water. Toluene was then evaporated off to obtain the desired 1-[[(3-iodo-2-propynyl) oxy]methoxy]-4-methoxybenzene (Derivative III-a)(12.6 g).
Name
1-Methoxy-4-[(2-propynyloxy)methoxy]benzene
Quantity
9.8 g
Type
reactant
Reaction Step One
Quantity
11 g
Type
reactant
Reaction Step Two
Quantity
14 g
Type
reactant
Reaction Step Three
Quantity
75 g
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([O:9][CH2:10][O:11][CH2:12][C:13]#[CH:14])=[CH:5][CH:4]=1.[OH-].[Na+].[I:17]I>CO>[I:17][C:14]#[C:13][CH2:12][O:11][CH2:10][O:9][C:6]1[CH:7]=[CH:8][C:3]([O:2][CH3:1])=[CH:4][CH:5]=1 |f:1.2|

Inputs

Step One
Name
1-Methoxy-4-[(2-propynyloxy)methoxy]benzene
Quantity
9.8 g
Type
reactant
Smiles
COC1=CC=C(C=C1)OCOCC#C
Step Two
Name
Quantity
11 g
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
14 g
Type
reactant
Smiles
II
Step Four
Name
Quantity
75 g
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for further 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was maintained at below 10° C
CUSTOM
Type
CUSTOM
Details
the solvent was then evaporated off
EXTRACTION
Type
EXTRACTION
Details
The residue was extracted with toluene (20 ml)
WASH
Type
WASH
Details
the toluene layer was washed with distilled water
CUSTOM
Type
CUSTOM
Details
Toluene was then evaporated off

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
IC#CCOCOC1=CC=C(C=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 12.6 g
YIELD: CALCULATEDPERCENTYIELD 72%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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